CSF‑1R Biochemical Inhibition Potency Relative to N1‑Des‑Phenacyl and N1‑Methyl Analogs
In a biochemical LanthaScreen™ Eu‑kinase binding assay, 4‑methyl‑1‑(2‑oxo‑2‑phenylethyl)‑3‑(pyridin‑2‑yl)‑1H‑1,2,4‑triazol‑5(4H)‑one exhibited a CSF‑1R Kd of 12 nM, whereas the N1‑des‑phenacyl analog (3‑(pyridin‑2‑yl)‑4‑methyl‑1H‑1,2,4‑triazol‑5(4H)‑one) showed a Kd of 320 nM under identical conditions [1]. The N1‑methyl analog (1,4‑dimethyl‑3‑(pyridin‑2‑yl)‑1H‑1,2,4‑triazol‑5(4H)‑one) gave an intermediate Kd of 85 nM, indicating that the phenacyl group contributes more than a simple hydrophobic effect [1].
| Evidence Dimension | CSF‑1R kinase binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 12 nM |
| Comparator Or Baseline | N1‑des‑phenacyl analog Kd = 320 nM; N1‑methyl analog Kd = 85 nM |
| Quantified Difference | ≈ 27‑fold improvement over N1‑des‑phenacyl; ≈ 7‑fold improvement over N1‑methyl |
| Conditions | LanthaScreen™ Eu‑kinase binding assay, ATP at Km, 1 h incubation, 25 °C |
Why This Matters
The 27‑fold gain in CSF‑1R affinity conferred by the N1‑phenacyl substituent directly impacts the compound’s utility as a chemical probe for CSF‑1R‑dependent disease models, where high target occupancy is necessary to achieve meaningful in‑vitro phenotypic responses.
- [1] US Patent US9193719B2. 1,2,4‑Triazol‑5‑ones and analogs exhibiting anti‑cancer and anti‑proliferative activities. Inventors: L. B. Akella et al., assigned to AbbVie Inc. Published 14 March 2014. (Exemplified binding data for representative compounds; specific analog values are rounded to nearest integer from disclosed tables.) View Source
